molecular formula C12H14BrNO2 B7515005 (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

货号 B7515005
分子量: 284.15 g/mol
InChI 键: VMMWJEIQMRTLFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-42165279, is a small molecule inhibitor that has been developed as a potential treatment for various neurological disorders. It is a highly selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is predominantly expressed in the striatum of the brain.

作用机制

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is a highly selective inhibitor of the PDE10A enzyme, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurotransmitter systems in the brain. This modulation leads to the observed improvements in motor function, cognition, and other behavioral outcomes.
Biochemical and Physiological Effects:
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical models. It increases the levels of cAMP and cGMP in the striatum, which leads to increased dopamine and glutamate release. This modulation of neurotransmitter systems is thought to underlie the observed improvements in motor function and cognition. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to reduce hyperactivity in animal models of schizophrenia and improve pain sensitivity in animal models of neuropathic pain.

实验室实验的优点和局限性

One of the main advantages of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its high selectivity for the PDE10A enzyme. This makes it a valuable tool for studying the role of PDE10A in various neurological disorders. However, one limitation of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further studies are needed to fully understand the potential side effects of long-term use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone.

未来方向

There are several potential future directions for research on (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone. One area of interest is the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in the treatment of addiction. Preclinical studies have shown that (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone as a cognitive enhancer in healthy individuals. Finally, further studies are needed to fully understand the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

合成方法

The synthesis of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3-bromophenylboronic acid with 3-hydroxypiperidine in the presence of a palladium catalyst to form the desired product. The final compound is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied in preclinical models of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve motor function, reduce hyperactivity, and enhance cognition in animal models of these disorders. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to have potential therapeutic benefits in the treatment of addiction and pain.

属性

IUPAC Name

(3-bromophenyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWJEIQMRTLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。